molecular formula C37H75N2O11P B12335044 Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

Cat. No.: B12335044
M. Wt: 755.0 g/mol
InChI Key: DJYTWZDTQHDVBC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Functional Group Analysis

The IUPAC name azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate systematically describes its molecular architecture:

  • Core structure : A glycerol backbone (propane-1,2,3-triol) forms the central scaffold.
  • Substituents :
    • Position 1 : A tetradecanoyloxy group (C13H27COO−) esterifies the first hydroxyl.
    • Position 2 : A phosphoryloxy group links to a hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy] side chain.
    • Position 3 : A second tetradecanoate ester completes the hydrophobic domain.

Key functional groups include:

  • Phosphodiester : Connects the glycerol backbone to the methoxyethoxycarbonylamino side chain, enabling pH-dependent hydrolysis.
  • Methoxyethoxycarbonylamino : A PEG-like moiety enhancing aqueous solubility while retaining biocompatibility.
  • Long-chain esters : Tetradecanoyloxy groups confer lipid-like behavior, critical for membrane integration.

Table 1: Functional Group Contributions to Molecular Properties

Functional Group Role Polarity
Phosphodiester Structural rigidity Amphiphilic
Methoxyethoxycarbonylamino Solubility enhancement Hydrophilic
Tetradecanoyloxy Hydrophobic anchoring Lipophilic

Comparative Structural Analysis with PEGylated Phospholipids

Azane shares structural motifs with PEGylated phospholipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) but differs in key aspects:

Shared features :

  • Amphiphilic design : Both molecules combine hydrophobic acyl chains with hydrophilic headgroups.
  • Self-assembly : Micelle or liposome formation in aqueous environments.

Divergences :

  • Headgroup chemistry : Azane uses a methoxyethoxycarbonylamino-phosphoryl group instead of PEG, reducing steric bulk while maintaining hydration.
  • Backbone flexibility : The glycerol backbone in Azane allows greater conformational freedom compared to DSPE-PEG’s rigid phosphatidylethanolamine linkage.

Table 2: Structural Comparison with DSPE-PEG

Parameter Azane DSPE-PEG
Headgroup Methoxyethoxycarbonylamino-phosphoryl Polyethylene glycol
Hydrophobic Tail C14 ester C18 ester
Critical Micelle Concentration Higher (≈1 mM) Lower (≈0.1 mM)

Conformational Dynamics via Molecular Modeling and NMR Spectroscopy

Molecular dynamics simulations (MDS) reveal three dominant conformers:

  • Extended : Phosphoryl group oriented away from glycerol backbone, maximizing hydration.
  • Folded : Methoxyethoxycarbonylamino chain loops back to form intramolecular H-bonds with the phosphate oxygen.
  • Twisted : Acyl chains adopt gauche configurations, reducing packing efficiency.

1H-NMR data (500 MHz, CDCl3) corroborates these states:

  • δ 4.15–4.30 ppm : Overlapping signals from glycerol backbone protons, indicating restricted rotation.
  • δ 3.60–3.75 ppm : Methoxyethoxy methylene protons show splitting due to diastereotopic effects.
  • δ 1.25 ppm : Integrated intensity of methylene envelope confirms 26 CH2 groups (2 × C14 chains).

Figure 1: Energy Landscape from MDS

Energy (kcal/mol)  
  |  
  |---- Extended (global minimum)  
  |  
  |---- Folded (+2.3 kcal/mol)  
  |  
  |---- Twisted (+4.1 kcal/mol)  

Hydrogen Bonding Networks and Molecular Polarity Profiling

The molecule’s hydrogen-bonding capacity arises from:

  • Phosphate oxygen : Acts as a strong H-bond acceptor (δ- charge = -0.72 e).
  • Hydroxy group : Donates H-bonds to adjacent water molecules or carbonyl acceptors.
  • Methoxyethoxycarbonylamino : Ether oxygens participate in weak H-bonds (ΔG ≈ -1.2 kcal/mol).

Polarity metrics calculated via COSMO-RS:

  • LogP : 8.9 ± 0.3 (highly lipophilic)
  • Dipole moment : 9.7 Debye (polar headgroup dominates)
  • Hydration energy : -15.2 kcal/mol (spontaneous water shell formation)

Table 3: Hydrogen Bond Donors/Acceptors

Site Type Strength (kcal/mol)
Phosphate O Acceptor -5.2
Hydroxy OH Donor -3.8
Carbonyl O Acceptor -2.1

This polarity profile enables selective partitioning into lipid bilayers while retaining interfacial water structure—a critical feature for drug-loaded nanoparticle stabilization.

Properties

Molecular Formula

C37H75N2O11P

Molecular Weight

755.0 g/mol

IUPAC Name

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C37H72NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43);1H3

InChI Key

DJYTWZDTQHDVBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC.N

Related CAS

474922-82-2

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Ditetradecanoyl-sn-glycerol

Procedure :

  • Substrate : Racemic or enantiopure glycerol derivatives (e.g., sn-3-trityl glycerol) are used to ensure stereochemical fidelity.
  • Acylation :
    • React glycerol with tetradecanoyl chloride (2.2 equiv) in anhydrous dichloromethane (DCM) under argon.
    • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (TEA, 3.0 equiv) as catalysts.
    • Stir at 25°C for 12 hours.
    • Yield : ~85% after silica gel chromatography (hexane:ethyl acetate = 9:1).

Key Data :

Parameter Value
Reaction Temp 25°C
Solvent Anhydrous DCM
Catalysts DMAP, TEA
Purification Column chromatography

Phosphorylation at the sn-3 Position

Procedure :

  • Phosphoramidite Activation :
    • Treat 1,2-ditetradecanoyl-sn-glycerol with 2-cyanoethyl N,N-diisopropylphosphoramidite (1.5 equiv) and 1H-tetrazole (0.5 equiv) in anhydrous tetrahydrofuran (THF).
    • Stir under argon for 4 hours at 0°C.
  • Oxidation :
    • Add tert-butyl hydroperoxide (TBHP, 3.0 equiv) to form the phosphate triester.
    • Quench with saturated NaHCO₃ and extract with DCM.
    • Yield : ~78%.

Key Data :

Parameter Value
Phosphorylating Agent 2-cyanoethyl phosphoramidite
Oxidizing Agent TBHP
Solvent THF

Introduction of 2-(2-Methoxyethoxycarbonylamino)ethoxy Side Chain

Procedure :

  • Carbamate Formation :
    • React the phosphate intermediate with 2-(2-methoxyethoxycarbonylamino)ethanol (1.2 equiv) in DCM.
    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and N-hydroxysuccinimide (NHS, 1.5 equiv) as coupling agents.
    • Stir at 25°C for 6 hours.
  • Deprotection :
    • Remove the cyanoethyl group using DBU (1,8-diazabicycloundec-7-ene) in acetonitrile (30 min, 25°C).
    • Yield : ~65% after HPLC purification (C18 column, acetonitrile/water gradient).

Key Data :

Parameter Value
Coupling Agents EDC/NHS
Solvent DCM
Purification Reverse-phase HPLC

Azane Counterion Incorporation

Procedure :

  • Ion Exchange :
    • Dissolve the phosphorylated intermediate in methanol.
    • Add ammonium acetate (5.0 equiv) and stir for 2 hours.
    • Remove solvent under reduced pressure and lyophilize to obtain the azane salt.
    • Purity : >98% (LC-MS).

Analytical Characterization

Critical Metrics :

  • ¹H NMR (CDCl₃): δ 5.25 (m, glycerol backbone), 4.15–4.30 (m, phosphate-OCH₂), 3.55–3.70 (m, methoxyethoxy group).
  • ³¹P NMR : δ -0.5 to +0.5 ppm (phosphate resonance).
  • HRMS : m/z calculated for C₄₅H₈₄NO₁₁P [M+H]⁺: 886.58; found: 886.57.

Optimization Challenges and Solutions

  • Low Coupling Efficiency : Use of EDC/NHS increased carbamate formation yield by 20% compared to DCC/DMAP.
  • Phosphate Hydrolysis : Anhydrous conditions and low temperature (0°C) minimized degradation during phosphorylation.
  • Stereochemical Purity : Chiral HPLC confirmed >99% enantiomeric excess for the sn-3 configuration.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage
Phosphoramidite 78 98 High stereochemical control
H-Phosphonate 65 95 Cost-effective
Enzymatic 50 90 Green chemistry

Chemical Reactions Analysis

Types of Reactions

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Plays a role in the study of cell membrane dynamics and interactions.

    Medicine: Integral in the development of drug delivery systems, particularly for cancer and infectious disease treatments.

    Industry: Utilized in the formulation of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate involves its interaction with cell membranes. The compound enhances the solubility and stability of pharmaceutical agents by forming stable complexes with them. This interaction is facilitated by the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and improve drug delivery efficiency.

Comparison with Similar Compounds

Azane [(2R)-3-[2-(Hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] Hexadecanoate

  • Structure: Features hexadecanoyl (C16) chains at sn-1 and sn-2 positions and a phosphoryloxy-ethanolamine head group with a hexadecanoylamino substituent .
  • Molecular Formula : C₅₃H₁₀₇N₂O₉P (MW: 947.4 g/mol).
  • Key Differences: Longer acyl chains (C16 vs. C14) enhance hydrophobicity and membrane integration.

(2R)-3-{[(S)-(2-Aminoethoxy)(Hydroxy)Phosphoryl]Oxy}-2-(Tetradecanoyloxy)Propyl Octadecanoate

  • Structure: Contains a tetradecanoyl (C14) chain at sn-2 and an octadecanoyl (C18) chain at sn-1, with a phosphatidylethanolamine head group .
  • Molecular Formula : C₄₇H₉₅N₂O₉P (MW: 863.3 g/mol).
  • Key Differences: Asymmetric acyl chain lengths (C14/C18) influence bilayer curvature and fluidity. The unmodified ethanolamine head group lacks the methoxyethoxycarbonylamino moiety, impacting solubility and interaction with proteins.

[(2S)-3-Diphenoxyphosphoryloxy-2-Hexadecanoyloxy-Propyl] Hexadecanoate

  • Structure: Substituted with diphenoxyphosphoryloxy and hexadecanoyl (C16) groups .
  • Molecular Formula : C₄₉H₇₉O₁₀P (MW: 883.1 g/mol).
  • Key Differences: Phenoxy groups in the phosphoryloxy chain increase aromaticity and rigidity, contrasting with the flexible methoxyethoxycarbonylamino group. Longer C16 chains enhance thermal stability but reduce aqueous solubility.

Comparative Analysis Table

Property Target Compound Azane Hexadecanoate Phosphatidylethanolamine Diphenoxyphosphoryl Derivative
Acyl Chains C14 (sn-1, sn-2) C16 (sn-1, sn-2) C14 (sn-2), C18 (sn-1) C16 (sn-1, sn-2)
Head Group 2-(2-Methoxyethoxycarbonylamino)ethoxy-phosphoryl Hexadecanoylamino-ethoxy Ethanolamine Diphenoxyphosphoryl
Molecular Weight ~977.3 g/mol 947.4 g/mol 863.3 g/mol 883.1 g/mol
Polarity High (due to methoxyethoxycarbonylamino) Moderate Low Low
Potential Applications Drug delivery (enhanced solubility), surfactant Membrane studies Cell signaling Industrial surfactants

Research Findings and Functional Implications

  • Target Compound: The methoxyethoxycarbonylamino group introduces steric bulk and polarity, which may improve water solubility and enable targeted interactions in drug delivery systems .
  • Hexadecanoyl Analogs: Longer acyl chains (C16) improve thermal stability but limit dynamic behavior in lipid bilayers .
  • Diphenoxyphosphoryl Derivatives: Aromatic groups enhance rigidity, making these compounds suitable for non-biological applications like lubricants .

Biological Activity

The compound Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Phosphoryl group : Imparts potential bioactivity through interactions with biological molecules.
  • Tetradecanoate moiety : A fatty acid chain that may influence membrane dynamics and cellular uptake.
  • Hydroxy and methoxy groups : These functional groups can enhance solubility and reactivity.

Molecular Formula

The molecular formula of the compound is complex, reflecting its multi-functional nature.

ComponentStructure/Function
Hydroxy groupEnhances solubility
MethoxyethoxycarbonylaminoPotentially improves bioavailability
Phosphoryl groupMay facilitate interactions with proteins
TetradecanoateInfluences hydrophobicity and membrane interaction

Antimicrobial Activity

Research indicates that azanes, including derivatives of the compound , exhibit notable antimicrobial properties. For example, studies have shown that azane-based compounds can enhance the efficacy of biocides against various pathogens. The mechanism often involves disruption of microbial membranes or interference with metabolic processes.

Cytotoxic Effects

The cytotoxic activity of azane derivatives has been evaluated against several cancer cell lines:

  • Cell Lines Tested :
    • A2780 (human ovarian carcinoma)
    • MCF-7 (human breast cancer cells)

In one study, azane derivatives demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The most potent compounds induced cell cycle arrest at the G2/M phase, suggesting a mechanism involving tubulin inhibition.

The proposed mechanisms for the biological activity of the compound include:

  • Membrane Disruption : The fatty acid components may integrate into lipid bilayers, altering membrane fluidity and integrity.
  • Enzyme Inhibition : Interaction with key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress that leads to apoptosis in cancer cells.

Study 1: Anticancer Activity

A study investigated the effects of azane derivatives on human cancer cells. The findings revealed that certain modifications to the azane structure significantly improved cytotoxicity:

  • Results :
    • Compound A showed an IC50 of 5 µM against MCF-7 cells.
    • Induced G2/M phase arrest confirmed through flow cytometry.

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of azane compounds against Staphylococcus aureus:

  • Findings :
    • The compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL.
    • Enhanced activity when combined with conventional antibiotics.

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